molecular formula C13H17ClN2O4 B15252175 (1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride

(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride

Cat. No.: B15252175
M. Wt: 300.74 g/mol
InChI Key: HMSPBCIVVJYPFU-VVBGOIRUSA-N
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Description

(1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE typically involves multiple steps, including the protection of amino groups, cyclopropanation, and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can modify the compound’s structure, often resulting in the addition of hydrogen atoms.

    Substitution: This type of reaction involves the replacement of one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile involved.

Scientific Research Applications

(1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their function, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

IUPAC Name

(1S,2S)-1-amino-2-(phenylmethoxycarbonylaminomethyl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H16N2O4.ClH/c14-13(11(16)17)6-10(13)7-15-12(18)19-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,14H2,(H,15,18)(H,16,17);1H/t10-,13-;/m0./s1

InChI Key

HMSPBCIVVJYPFU-VVBGOIRUSA-N

Isomeric SMILES

C1[C@H]([C@@]1(C(=O)O)N)CNC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1C(C1(C(=O)O)N)CNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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